Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Catalog No.
S1898691
CAS No.
72738-09-1
M.F
C8H14ClNO3
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

CAS Number

72738-09-1

Product Name

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

IUPAC Name

ethyl 3-oxopiperidine-4-carboxylate;hydrochloride

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)6-3-4-9-5-7(6)10;/h6,9H,2-5H2,1H3;1H

InChI Key

VMVUBCKFICINHZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCNCC1=O.Cl

Canonical SMILES

CCOC(=O)C1CCNCC1=O.Cl
  • Precursor for Analog Synthesis

    The core structure of Et 3-OPC HCl, a piperidine ring with a ketone and an ester group, can be a valuable starting material for synthesizing various analogs. By modifying functional groups, researchers can create new molecules with potentially interesting biological activities [].

    • An example of this approach can be found in the synthesis of chromeno[3,4-c]pyridin-5-ones, where a related compound, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, served as a building block.
  • Fragment for Receptor Ligand Development

    The piperidine ring structure is present in many biologically active molecules, including some that interact with receptors in the body. Et 3-OPC HCl could potentially be used as a fragment for developing new ligands for these receptors [, ].

    • Further research is needed to explore this possibility and assess the binding affinity and selectivity of any derived ligands.

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO3C_8H_{14}ClNO_3 and a molecular weight of approximately 207.66 g/mol. It is classified under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. This compound features a carboxylate group and a ketone functionality, contributing to its potential reactivity and biological activity. The compound is often encountered in solid form and has a high gastrointestinal absorption rate, indicating its suitability for pharmaceutical applications .

There is no current information available regarding the specific mechanism of action of ethyl 3-oxopiperidine-4-carboxylate hydrochloride. As it is likely a precursor molecule, it may not have a direct biological effect.

  • Skin and eye irritation: Piperidinones may cause irritation upon contact with skin or eyes [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system [].
  • Unknown toxicity: The specific toxicity of ethyl 3-oxopiperidine-4-carboxylate hydrochloride is unknown and should be treated with caution.
Due to its functional groups:

  • Nucleophilic Substitution: The presence of the carboxylate group makes it susceptible to nucleophilic attack, leading to the formation of different derivatives.
  • Condensation Reactions: The ketone functionality allows for condensation with amines or alcohols, forming more complex structures.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol or an amine, altering its biological properties.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.

Several synthetic routes can be employed to produce ethyl 3-oxopiperidine-4-carboxylate hydrochloride:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved under acidic or basic conditions to form the piperidine ring.
  • Carboxylation: Introduction of the carboxylate group can be achieved through carboxylation reactions involving alkyl halides and carbon dioxide.
  • Oxidation: The ketone group can be introduced by oxidizing a suitable alcohol precursor.

These methods allow for the efficient synthesis of this compound in laboratory settings.

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride finds applications primarily in:

  • Pharmaceutical Development: As a potential intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Used in studies exploring the reactivity of piperidine derivatives.
  • Material Science: Investigated for its properties in polymer synthesis or as a ligand in coordination chemistry.

Its unique structure makes it valuable for various research applications across multiple disciplines.

Interaction studies involving ethyl 3-oxopiperidine-4-carboxylate hydrochloride focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic processes. Further studies are required to elucidate these interactions fully and understand their implications for drug design and therapeutic efficacy.

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameSimilarity IndexUnique Features
Ethyl 5-oxoazepane-4-carboxylate hydrochloride0.89Contains a seven-membered ring
Ethyl piperidine-4-carboxylate hydrochloride0.84Lacks the keto group; simpler structure
Methyl 4-oxopiperidine-3-carboxylate hydrochloride0.83Different position of the keto group
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride0.83Methyl substitution on the piperidine ring
Ethyl quinuclidine-4-carboxylate hydrochloride0.81Features a bicyclic structure

These compounds illustrate the diversity within piperidine derivatives while highlighting the unique structural attributes of ethyl 3-oxopiperidine-4-carboxylate hydrochloride that may influence its reactivity and biological activity .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

72738-09-1

Dates

Modify: 2023-08-16

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